molecular formula C20H20N2O9 B14949735 2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid

2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid

Cat. No.: B14949735
M. Wt: 432.4 g/mol
InChI Key: ZAPLHYZWBPGPJQ-ZVBGSRNCSA-N
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Description

2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the hydrazone derivative: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Esterification: The hydrazone derivative is then esterified with an appropriate acid to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure but lacks the hydrazone and phenoxy groups.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains similar functional groups but has a different core structure.

Uniqueness

2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O9

Molecular Weight

432.4 g/mol

IUPAC Name

2-[2-(carboxymethoxy)-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H20N2O9/c1-28-14-3-5-15(6-4-14)29-10-18(23)22-21-9-13-2-7-16(30-11-19(24)25)17(8-13)31-12-20(26)27/h2-9H,10-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)/b21-9+

InChI Key

ZAPLHYZWBPGPJQ-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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